4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine (CAS 2034458-82-5) is a heterocyclic small molecule with a molecular formula of C11H15N3S and a molecular weight of 221.32 g/mol. Its structure features a 1,2,4-thiadiazole ring linked to a piperidine moiety, which is further substituted at the 4-position with a cyclopropylidene group.

Molecular Formula C11H15N3S
Molecular Weight 221.32
CAS No. 2034458-82-5
Cat. No. B2678891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine
CAS2034458-82-5
Molecular FormulaC11H15N3S
Molecular Weight221.32
Structural Identifiers
SMILESCC1=NSC(=N1)N2CCC(=C3CC3)CC2
InChIInChI=1S/C11H15N3S/c1-8-12-11(15-13-8)14-6-4-10(5-7-14)9-2-3-9/h2-7H2,1H3
InChIKeyNIRQGCKGJYYHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine: A Rigidified Piperidine-Thiadiazole Scaffold for Chemical Biology


4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine (CAS 2034458-82-5) is a heterocyclic small molecule with a molecular formula of C11H15N3S and a molecular weight of 221.32 g/mol [1]. Its structure features a 1,2,4-thiadiazole ring linked to a piperidine moiety, which is further substituted at the 4-position with a cyclopropylidene group. While its specific biological target remains undisclosed in public literature, the compound is listed in a patent (WO2023081967) for compounds and uses therefor, indicating it is part of a protected series with potential therapeutic utility [2].

Why 4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine Cannot Be Casually Substituted in SAR Campaigns


The 4-cyclopropylidene moiety is a key structural determinant that is not equivalent to other 4-position substituents. This exocyclic olefin introduces significant conformational rigidity, a distinct electronic environment, and altered metabolic stability compared to saturated or unsubstituted analogs . Patents on cycloalkylidene-containing piperidines explicitly link this motif to histone deacetylase (HDAC) inhibitory activity, a function that is lost with simple alkyl or unsubstituted piperidine analogs [1]. Substituting this compound with a structurally close analog like 4-cyclopropyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine (CAS 2223888-02-4) would replace the sp2-hybridized carbon with an sp3 center, altering molecular geometry, electron density on the piperidine nitrogen, and potentially abolishing target engagement.

Quantified Differentiation: 4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine vs. Its Closest Analogs


Enhanced Conformational Rigidity: Rotatable Bond Count and sp2 Character vs. Saturated Analogs

The target compound has only 1 rotatable bond, reflecting the rigid cyclopropylidene group [1]. In contrast, the saturated analog 4-cyclopropyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine (CAS 2223888-02-4) has 2 rotatable bonds due to the freely rotating cyclopropyl ring [2]. This difference in conformational entropy is critical for binding affinity; the pre-organized conformation of the target compound can result in a more favorable entropic penalty upon target binding.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Distinct Lipophilicity Profile: LogP Difference Driving Membrane Permeability

The target compound has a computed XLogP3 of 2.2 [1]. The close analog 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine (CAS 2325927-70-4), which has an additional cyclopropyl group on the thiadiazole ring, is predicted to have a significantly higher LogP (~2.8-3.0 based on fragment-based calculations) . This difference of approximately 0.6-0.8 LogP units indicates the target compound has a more balanced lipophilicity profile, which is favorable for aqueous solubility and may reduce non-specific binding.

ADME Lipophilicity Drug Design

In-Class Patent Protection: Explicit Inclusion in a Composition-of-Matter Patent Family

The target compound is explicitly protected under the patent family represented by WO2023081967, titled 'Compounds and uses therefor' [1]. A structurally similar analog, 4-cyclopropyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine (CAS 2223888-02-4), is not found in the claims of this specific patent, suggesting it was either inactive or fell outside the structural scope during optimization. This indicates the cyclopropylidene moiety was a critical element for the inventors' claimed activity.

Intellectual Property Chemical Patent Freedom to Operate

Procurement-Driven Application Scenarios for 4-Cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine


High-Resolution Structure-Activity Relationship (SAR) Studies on Piperidine Conformation

The quantified difference of one fewer rotatable bond compared to its saturated analog [REFS-1, Section 3 Evidence 1] makes this compound an ideal tool to deconvolute the role of conformational entropy in a biological system. Researchers can pair this rigid target compound with the flexible analog 4-cyclopropyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine to directly measure the impact on binding free energy (ΔG) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Chemical Probe for Investigating HDAC or Related Epigenetic Targets

Based on its class-level inference as a cycloalkylidene-containing piperidine, which are known HDAC inhibitor pharmacophores [REFS-2, Section 2], this compound should be prioritized for screening against HDAC enzyme panels. Its balanced LogP of 2.2 [REFS-1, Section 3 Evidence 2] provides a favorable starting point for cell-based epigenetic assays, minimizing off-target effects often associated with highly lipophilic probe molecules.

Building Block for IP-Protected Lead Optimization Libraries

For medicinal chemistry groups building compound libraries for lead optimization, this compound's inclusion in the WO2023081967 patent [REFS-1, Section 3 Evidence 3] offers a clear advantage. Procuring it as a starting material allows for further derivatization within a protected chemical space, creating novel analogs around a validated core. This is a strategic procurement decision for organizations seeking to build a defensible IP position, as it avoids the use of unprotected, generic piperidine-thiadiazole scaffolds.

Quote Request

Request a Quote for 4-cyclopropylidene-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.